molecular formula C20H42N4O2 B3052078 Icosanedihydrazide CAS No. 38291-94-0

Icosanedihydrazide

Cat. No.: B3052078
CAS No.: 38291-94-0
M. Wt: 370.6 g/mol
InChI Key: AQTNCAREYVLVMX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Icosanedihydrazide can be synthesized through the reaction of icosanedioic acid with hydrazine hydrate. The general procedure involves dissolving icosanedioic acid in an appropriate solvent, such as ethanol, and then adding hydrazine hydrate to the solution. The reaction mixture is typically heated under reflux conditions for several hours to ensure complete conversion of the acid to the dihydrazide. The product is then isolated by filtration, washed, and dried.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Icosanedihydrazide undergoes several types of chemical reactions, including:

    Oxidation: The hydrazide groups can be oxidized to form corresponding azides or other nitrogen-containing derivatives.

    Reduction: Reduction reactions can convert the hydrazide groups to amines.

    Substitution: The hydrazide groups can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Azides or nitroso compounds.

    Reduction: Primary amines.

    Substitution: Substituted hydrazides or hydrazones.

Scientific Research Applications

Icosanedihydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a crosslinking agent in polymer chemistry, enhancing the mechanical properties and thermal stability of polymers.

    Biology: In biological research, this compound derivatives are explored for their potential as enzyme inhibitors or as building blocks for bioactive molecules.

    Medicine: The compound is investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.

    Industry: this compound is utilized in the production of high-performance materials, including coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of icosanedihydrazide depends on its specific application. In polymer chemistry, it acts as a crosslinking agent by forming covalent bonds between polymer chains, thereby enhancing the material’s properties. In biological systems, its derivatives may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved vary depending on the specific derivative and application.

Comparison with Similar Compounds

    Adipic acid dihydrazide: A shorter-chain dihydrazide with similar crosslinking properties.

    Sebacic acid dihydrazide: Another dihydrazide with a longer aliphatic chain, used in similar applications.

    Isophthalic acid dihydrazide: An aromatic dihydrazide with distinct properties due to the presence of an aromatic ring.

Uniqueness: Icosanedihydrazide is unique due to its long aliphatic chain, which imparts distinct physical and chemical properties compared to shorter-chain dihydrazides. This long chain can enhance the flexibility and hydrophobicity of the resulting materials, making it suitable for specific applications where these properties are desired.

Properties

IUPAC Name

icosanedihydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H42N4O2/c21-23-19(25)17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(26)24-22/h1-18,21-22H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTNCAREYVLVMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCCCC(=O)NN)CCCCCCCCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80595429
Record name Icosanedihydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38291-94-0
Record name Icosanedihydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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